Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate
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Description
“Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms . The compound also has a benzyloxy group attached to the isoxazole ring and a carboxamido group attached to a terephthalate.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The isoxazole ring, benzyloxy group, and carboxamido group would all contribute to the overall structure .Scientific Research Applications
Selective Esterification and Mitsunobu Reactions
Dimethyl terephthalate derivatives, similar in structure to the target compound, have been utilized in selective esterification processes. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole serves as an efficient heterogeneous azo reagent for the highly selective esterification of primary and secondary benzylic alcohols and phenols with carboxylic acids via Mitsunobu protocols. This reaction demonstrates high selectivity towards primary benzylic alcohols over secondary ones, showcasing the potential of such compounds in synthesizing esters with specific configurations (Iranpoor, Firouzabadi, & Khalili, 2010).
Catalytic Methoxycarbonylation
In the realm of catalysis, compounds related to Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate are employed in methoxycarbonylation reactions. A study reveals that palladium complexes of bis(di-tert-butylphosphinomethyl)benzene (BDTBPMB) exhibit good activity for methoxycarbonylation of strongly activated aryl chlorides. The reaction leads to the formation of dimethyl terephthalate among other products, indicating the compound's role in facilitating carbon-oxygen bond formation in less activated aryl chlorides (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Antibacterial Activity and Heterocyclic Compounds Synthesis
The compound has also found application in the synthesis of bi-functional compounds and bis-1,3,4-oxadiazoline derivatives, demonstrating significant antibacterial activities. These syntheses involve reactions starting from dimethyl terephthalate, showcasing the compound's utility in generating biologically active molecules with potential pharmaceutical applications (Shimojo, Tanimoto, Okano, & Oda, 1968); (Li, Dan, & Fu, 2008).
Analytical Chemistry and Luminescence Studies
In analytical chemistry, derivatives of Dimethyl terephthalate have been explored for their luminescent properties in the presence of terbium(III). The reaction of terbium(III) with benzenepolycarboxylic acids, including terephthalic acid, has been systematically studied, resulting in a sensitive and fast method for determining terephthalic acid in drink samples. This application highlights the compound's importance in developing analytical methods for monitoring plastic bottle safety (Torre & Gómez-Hens, 2000).
Properties
IUPAC Name |
dimethyl 2-[(3-phenylmethoxy-1,2-oxazole-5-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-27-20(25)14-8-9-15(21(26)28-2)16(10-14)22-19(24)17-11-18(23-30-17)29-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFRVOIMRHJKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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